molecular formula C18H25N3O3 B14779337 Benzyl 3-[2-aminopropanoyl(cyclopropyl)amino]pyrrolidine-1-carboxylate

Benzyl 3-[2-aminopropanoyl(cyclopropyl)amino]pyrrolidine-1-carboxylate

Cat. No.: B14779337
M. Wt: 331.4 g/mol
InChI Key: QIUUAXIZZLEWAW-UHFFFAOYSA-N
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Description

Benzyl 3-[2-aminopropanoyl(cyclopropyl)amino]pyrrolidine-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidine ring, a benzyl group, and a cyclopropyl group, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-[2-aminopropanoyl(cyclopropyl)amino]pyrrolidine-1-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the benzyl group, and the incorporation of the cyclopropyl group. Common synthetic routes may involve:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: Benzylation reactions using benzyl halides in the presence of a base.

    Incorporation of the Cyclopropyl Group: Cyclopropanation reactions using diazo compounds or other cyclopropylating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-[2-aminopropanoyl(cyclopropyl)amino]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropyl groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzyl 3-[2-aminopropanoyl(cyclopropyl)amino]pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 3-[2-aminopropanoyl(cyclopropyl)amino]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine ring structures.

    Benzylated Compounds: Compounds containing benzyl groups.

    Cyclopropyl Compounds: Compounds with cyclopropyl groups.

Uniqueness

Benzyl 3-[2-aminopropanoyl(cyclopropyl)amino]pyrrolidine-1-carboxylate is unique due to its combination of a pyrrolidine ring, benzyl group, and cyclopropyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H25N3O3

Molecular Weight

331.4 g/mol

IUPAC Name

benzyl 3-[2-aminopropanoyl(cyclopropyl)amino]pyrrolidine-1-carboxylate

InChI

InChI=1S/C18H25N3O3/c1-13(19)17(22)21(15-7-8-15)16-9-10-20(11-16)18(23)24-12-14-5-3-2-4-6-14/h2-6,13,15-16H,7-12,19H2,1H3

InChI Key

QIUUAXIZZLEWAW-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(C1CC1)C2CCN(C2)C(=O)OCC3=CC=CC=C3)N

Origin of Product

United States

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